4-Chloro-3-fluoro-2-methylbenzaldehyde molecular weight and formula
4-Chloro-3-fluoro-2-methylbenzaldehyde molecular weight and formula
An In-Depth Technical Guide to 4-Chloro-3-fluoro-2-methylbenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
4-Chloro-3-fluoro-2-methylbenzaldehyde is a substituted aromatic aldehyde of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. Its unique substitution pattern, featuring chloro, fluoro, and methyl groups, provides a versatile scaffold for the development of novel therapeutic agents and complex organic molecules. The presence of halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, proposing a logical synthetic pathway based on established methodologies, and exploring its potential applications within drug discovery and development.
Molecular Identity and Physicochemical Properties
The foundational step in utilizing any chemical building block is a thorough understanding of its fundamental properties. These identifiers are crucial for reaction planning, analytical characterization, and regulatory documentation.
Core Compound Identifiers
The essential data for 4-Chloro-3-fluoro-2-methylbenzaldehyde is summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClFO | [3] |
| Molecular Weight | 172.58 g/mol | [3] |
| CAS Number | 1783769-70-9 | [3] |
| IUPAC Name | 4-chloro-3-fluoro-2-methylbenzaldehyde | N/A |
Physicochemical Characteristics
While extensive experimental data for this specific isomer is not widely published, properties can be inferred from closely related analogs and computational models. For instance, the related compound 4-Chloro-3-fluorobenzaldehyde is a solid with a melting point of 46-49 °C. The additional methyl group in the target compound would be expected to slightly alter its melting point and solubility profile.
Strategic Importance in Medicinal Chemistry
The true value of 4-Chloro-3-fluoro-2-methylbenzaldehyde lies not in its intrinsic activity, but in its role as a versatile intermediate. The aldehyde functional group is a gateway to a vast number of chemical transformations, while the specific arrangement of its substituents offers strategic advantages in drug design.
The Role of the Substituted Benzaldehyde Scaffold
Aromatic aldehydes are critical starting materials for synthesizing a wide array of more complex structures, including heterocycles, which are prevalent in pharmaceuticals. The aldehyde can undergo reactions such as:
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Reductive Amination: To form benzylamines.
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Wittig Reaction: To form substituted styrenes.
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Condensation Reactions: (e.g., Aldol, Knoevenagel) to build larger carbon skeletons.
These transformations are fundamental in constructing the core structures of biologically active molecules.[4]
Influence of Ring Substituents on Molecular Properties
The specific combination of chloro, fluoro, and methyl groups on the benzene ring is what makes this compound particularly valuable for drug development professionals. Each group imparts distinct properties that can be leveraged to fine-tune a drug candidate's profile.
Caption: Influence of substituents on key drug-like properties.
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Chlorine: Significantly increases lipophilicity, which can enhance membrane permeability. It also acts as a strong electron-withdrawing group, influencing the reactivity of the aromatic ring. Over 250 FDA-approved drugs contain chlorine, highlighting its importance in modern pharmaceuticals.[1]
-
Fluorine: Often used to block sites of metabolic oxidation (metabolic "hotspots"). Its high electronegativity can modulate the pKa of nearby functional groups and create favorable interactions, such as hydrogen bonds, with target proteins.[2]
-
Methyl Group: Provides steric bulk, which can be used to control the conformation of the molecule and improve selectivity for a specific biological target.
Synthetic Strategy and Methodology
Retrosynthetic Analysis and Rationale
The Vilsmeier-Haack reaction is a powerful method for the formylation (addition of a -CHO group) of electron-rich aromatic rings.[5] The logical precursor for our target compound is 1-chloro-2-fluoro-3-methylbenzene . The electron-donating methyl group and the ortho, para-directing halogen atoms activate the ring for electrophilic substitution. The formylation is expected to occur at the position para to the chlorine and ortho to the methyl group due to a combination of electronic and steric directing effects.
Proposed Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a representative procedure adapted from established methods for similar substrates.[5] Researchers should perform their own optimization.
Reagents and Materials:
-
1-chloro-2-fluoro-3-methylbenzene (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (10.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium acetate solution
-
Diethyl ether or Ethyl acetate for extraction
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), add anhydrous DMF. Cool the flask to 0 °C using an ice bath. Slowly add POCl₃ dropwise, ensuring the internal temperature remains below 5 °C. Stir the resulting mixture at 0 °C for 30-45 minutes.
-
Substrate Addition: To the freshly prepared Vilsmeier reagent, add 1-chloro-2-fluoro-3-methylbenzene dropwise at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction mixture back to 0 °C. Very slowly and carefully quench the reaction by adding a cold, saturated aqueous solution of sodium acetate until the pH is neutral. This process is exothermic and may release gas.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent like diethyl ether or ethyl acetate.
-
Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the final 4-Chloro-3-fluoro-2-methylbenzaldehyde.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of the target compound.
Safety, Handling, and Storage
Working with halogenated aromatic aldehydes requires strict adherence to safety protocols. The following information is based on data for structurally similar compounds, such as 4-Chloro-3-fluorobenzaldehyde and other substituted benzaldehydes.[6]
Hazard Identification
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Acute Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.[6]
-
Eye Irritation: Causes serious eye irritation.[6]
-
Sensitization: May cause an allergic skin reaction.
-
Aquatic Hazard: Toxic to aquatic life with long-lasting effects.
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[6][7]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (EN166 standard).[6]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat. For larger quantities, consider flame-retardant antistatic protective clothing.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage and Stability
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[6]
Conclusion
4-Chloro-3-fluoro-2-methylbenzaldehyde represents a valuable and strategically designed building block for medicinal chemists and researchers. Its aldehyde functionality serves as a versatile handle for extensive chemical modification, while its unique pattern of halogen and methyl substituents provides a sophisticated tool for modulating the ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic properties of derivative compounds. By understanding its properties, employing robust synthetic methodologies, and adhering to strict safety protocols, scientists can effectively leverage this compound to accelerate the discovery and development of next-generation therapeutics.
References
- BLD Pharm. (n.d.). 4-Chloro-3-fluoro-2-methylbenzaldehyde.
- ChemicalBook. (n.d.). 4-Chloro-3-fluorobenzaldehyde synthesis.
- Chem-Impex. (n.d.). 4-Fluoro-3-méthylbenzaldéhyde.
- Smolecule. (n.d.). 4-Chloro-5-fluoro-2-methylbenzaldehyde.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 4-Chloro-3-Fluorobenzaldehyde 97 5527-95-7.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Fluoro-2,3-dimethylbenzaldehyde.
- Thermo Fisher Scientific. (2009). Safety Data Sheet.
- Fisher Scientific. (2024). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet.
- Pathmasiri, W., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
- TCI Deutschland GmbH. (n.d.). 4-Fluoro-3-methylbenzaldehyde.
- Bohl, V. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. 1783769-70-9|4-Chloro-3-fluoro-2-methylbenzaldehyde|BLD Pharm [bldpharm.com]
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